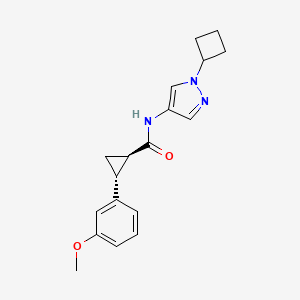![molecular formula C18H19N5O2 B7351034 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide, commonly known as PHD inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
PHD inhibitor works by inhibiting the activity of prolyl hydroxylase domain-containing enzymes (PHDs), which are involved in the regulation of hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a critical role in the response to low oxygen levels in cells. By inhibiting PHD activity, PHD inhibitor increases HIF levels, which leads to the activation of various genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and Physiological Effects:
PHD inhibitor has been shown to have various biochemical and physiological effects, including increased erythropoietin production, increased angiogenesis, and increased glucose metabolism. Additionally, PHD inhibitor has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PHD inhibitor in lab experiments is its specificity for PHD enzymes, which allows for targeted inhibition of HIF regulation. Additionally, PHD inhibitor has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using PHD inhibitor in lab experiments is its relatively short half-life, which requires frequent dosing.
Direcciones Futuras
For PHD inhibitor research include investigating its potential therapeutic applications in various diseases, including anemia, cancer, and ischemic diseases. Additionally, further studies are needed to optimize dosing and administration regimens to maximize efficacy and minimize toxicity. Finally, the development of more potent and selective PHD inhibitors may lead to improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of PHD inhibitor involves several steps, including the reaction of imidazole and cyclopentanone to form 2-imidazolylcyclopentanone, which is then reacted with phthalic anhydride to yield the intermediate product. The final product is obtained by reacting the intermediate with methylamine and N,N-dimethylformamide.
Aplicaciones Científicas De Investigación
PHD inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, anemia, and ischemic diseases. PHD inhibitor has been shown to stimulate the production of erythropoietin, a hormone that stimulates red blood cell production, and has been investigated as a treatment for anemia. Additionally, PHD inhibitor has been shown to inhibit the growth of cancer cells and has been investigated as a potential cancer therapy.
Propiedades
IUPAC Name |
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-22-18(25)13-6-3-2-5-12(13)16(21-22)17(24)20-14-7-4-8-15(14)23-10-9-19-11-23/h2-3,5-6,9-11,14-15H,4,7-8H2,1H3,(H,20,24)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTONVOFGDYRFOF-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCCC3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-5-(1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B7350952.png)
![3,4-difluoro-N-[2-[[(1R,2S)-2-imidazol-1-ylcyclopentyl]amino]-2-oxoethyl]benzamide](/img/structure/B7350960.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7350963.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]butanamide](/img/structure/B7350997.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7351010.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7351017.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide](/img/structure/B7351036.png)